Home > Products > Screening Compounds P6629 > S-(D-Carboxybutyl)-L-homocysteine
S-(D-Carboxybutyl)-L-homocysteine -

S-(D-Carboxybutyl)-L-homocysteine

Catalog Number: EVT-10892760
CAS Number:
Molecular Formula: C9H17NO4S
Molecular Weight: 235.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S-(D-Carboxybutyl)-L-homocysteine is a derivative of the amino acid homocysteine, classified within the group of organic compounds known as L-alpha-amino acids. This compound has garnered attention due to its potential role in inhibiting the enzyme betaine-homocysteine S-methyltransferase, which is crucial in homocysteine metabolism. The compound is not approved for clinical use and remains largely experimental, with ongoing research exploring its biochemical properties and applications in metabolic studies.

Source and Classification

S-(D-Carboxybutyl)-L-homocysteine is synthesized from L-homocysteine through various alkylation methods. It belongs to the class of S-alkylated homocysteine derivatives, which have been identified as potent inhibitors of betaine-homocysteine S-methyltransferase, an enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine, producing dimethylglycine and methionine .

Synthesis Analysis

Methods and Technical Details

The synthesis of S-(D-Carboxybutyl)-L-homocysteine can be achieved through several methods:

  1. Alkylation of Homocysteine: This method involves the direct alkylation of unprotected L-homocysteine with D-carboxybutyl alkylating agents in aqueous alkaline conditions. This approach has been shown to yield varying results depending on the reaction conditions .
  2. Oxidative Methods: Another approach includes the oxidation of cysteine derivatives or the reduction of homocystine using sodium in liquid ammonia, which can improve yields significantly .
  3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following synthesis, purification is often conducted using RP-HPLC to isolate the desired product from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

S-(D-Carboxybutyl)-L-homocysteine has a chemical formula of C9H17NO4SC_9H_{17}NO_4S and a molecular weight of approximately 235.301 g/mol. The structure consists of a carboxybutyl group attached to the sulfur atom of homocysteine, which contributes to its inhibitory properties against betaine-homocysteine S-methyltransferase. The specific arrangement of atoms plays a crucial role in its biological activity .

Structural Characteristics

  • Functional Groups: The compound features an amino group (-NH2), a carboxyl group (-COOH), and a thiol group (-SH), characteristic of amino acids.
  • 3D Structure: Computational models predict its conformation based on steric and electronic factors influencing binding affinity to enzymes involved in homocysteine metabolism.
Chemical Reactions Analysis

Reactions and Technical Details

S-(D-Carboxybutyl)-L-homocysteine primarily acts as an inhibitor for betaine-homocysteine S-methyltransferase. The mechanism involves competitive inhibition where the compound competes with homocysteine for binding at the active site of the enzyme. The inhibition leads to elevated levels of homocysteine, which can have significant metabolic implications.

Key reaction details include:

  • Inhibition Constants: Studies report IC50 values ranging from 12 nM to 138 nM, indicating strong inhibitory potential against this enzyme .
  • Biological Impact: Inhibition results in altered metabolism pathways, leading to hyperhomocysteinemia, which has been associated with various health conditions .
Mechanism of Action

The mechanism by which S-(D-Carboxybutyl)-L-homocysteine exerts its effects involves:

  1. Binding Affinity: The compound binds competitively to the active site of betaine-homocysteine S-methyltransferase.
  2. Disruption of Methyl Transfer: By preventing the conversion of homocysteine into methionine, it disrupts normal metabolic pathways involving methylation reactions critical for cellular function.

This mechanism highlights its potential utility in studying metabolic disorders related to elevated homocysteine levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Solubility characteristics are influenced by pH and solvent polarity; detailed solubility data are essential for practical applications.

Chemical Properties

  • Stability: Stability under various pH conditions is crucial for its application in biochemical assays.
  • Reactivity: Reactivity profiles indicate that it may undergo hydrolysis or oxidation under certain conditions, impacting its efficacy as an inhibitor.

Relevant data from studies indicate that careful handling and storage are necessary to maintain compound integrity for experimental use .

Applications

Scientific Uses

S-(D-Carboxybutyl)-L-homocysteine is primarily used in research settings focused on:

  • Metabolic Studies: Investigating pathways involving homocysteine metabolism and related disorders.
  • Enzyme Inhibition Studies: Evaluating potential therapeutic targets for conditions associated with hyperhomocysteinemia.
  • Nutritional Research: Understanding dietary impacts on homocysteine levels and related health outcomes.

The compound's role as an inhibitor provides valuable insights into enzyme regulation and metabolic control mechanisms, making it a significant focus in biochemical research .

Enzymatic Inhibition Mechanisms of CBHcy

Structural Basis of Betaine-Homocysteine S-Methyltransferase Inhibition by S-(δ-Carboxybutyl)-L-Homocysteine: Zinc Coordination and Active-Site Dynamics

S-(δ-Carboxybutyl)-L-homocysteine (CBHcy) inhibits betaine-homocysteine S-methyltransferase (BHMT) by exploiting the enzyme’s zinc-dependent catalytic mechanism. BHMT utilizes a catalytic zinc ion tetrahedrally coordinated by three conserved residues (Cys217, Cys299, Cys300 in human BHMT) and a water molecule in its resting state. Upon binding, CBHcy displaces this water molecule, positioning its sulfur atom as the fourth zinc ligand. This direct metal coordination mimics the transition state geometry of homocysteine’s thiolate anion during catalysis [1] [9].

Crystallographic analyses reveal that CBHcy’s extended carboxybutyl moiety forms critical electrostatic interactions with the BHMT active site. The terminal carboxylate engages in hydrogen bonding with Trp44 and Tyr160, residues essential for betaine binding. Simultaneously, CBHcy’s amino acid backbone maintains interactions typically occupied by homocysteine, particularly with Glu159. This dual interaction locks the enzyme in a conformation resembling the transition state complex, preventing substrate turnover [1] [4].

Mutagenesis studies demonstrate the functional significance of these interactions. Tyr160Phe mutation completely abolishes BHMT activity by disrupting betaine coordination, while Trp44 substitutions reduce catalytic efficiency by >90%. Similarly, Glu159 mutations impair homocysteine binding affinity. CBHcy capitalizes on these precise interactions, explaining its nanomolar affinity (Kd = 280 nM) compared to natural substrates [1] [9]. The inhibitor induces two distinct conformational changes detectable via intrinsic tryptophan fluorescence: an initial shift upon homocysteine-site occupation and a subsequent change mimicking betaine binding. These changes reflect CBHcy’s capacity to engage both substrate pockets simultaneously [1].

Table 1: Key Active Site Interactions in the BHMT-CBHcy Complex

CBHcy Functional GroupBHMT ResidueInteraction TypeFunctional Consequence
Thiolate sulfurZn²⁺Coordinate covalent bondMimics homocysteine thiolate activation
Terminal carboxylateTrp44, Tyr160Hydrogen bondingBlocks betaine binding pocket
α-Amino/α-carboxyl groupsGlu159Ionic/H-bondingMimics homocysteine binding
Hydrophobic alkyl chainLeu17, Phe31Van der WaalsStabilizes inhibitor positioning

Dual Substrate Inhibition: Competitive versus Noncompetitive Binding Kinetics

CBHcy functions as a bisubstrate analog inhibitor, simultaneously occupying both the homocysteine and betaine binding sites of BHMT. Kinetic analyses reveal complex inhibition patterns that depend on substrate saturation conditions. When assayed against betaine, CBHcy demonstrates pure competitive inhibition with an apparent inhibition constant (Kiapp) of 12 nM. This exceptionally high affinity arises from CBHcy’s structural mimicry of the reaction’s transition state, which involves methyl transfer from betaine to zinc-activated homocysteine [9].

Against homocysteine, however, CBHcy exhibits noncompetitive kinetics. This dichotomy stems from BHMT’s ordered bi-bi catalytic mechanism where homocysteine binding precedes betaine. Fluorescence binding studies confirm CBHcy forms a binary complex with BHMT (Kd = 280 nM), analogous to homocysteine (Kd = 7.9 μM) but with 28-fold greater affinity. Unlike homocysteine, CBHcy binding does not trigger the conformational change necessary for subsequent betaine binding, effectively freezing the catalytic cycle [1] [3].

The dual inhibition profile is further evidenced by ternary complex formation studies. While betaine alone shows no detectable binding to BHMT, it forms a tight ternary complex (Kd = 1.1 μM) with the BHMT-homocysteine binary complex. CBHcy prevents this ternary complex formation by occupying both substrate channels simultaneously. This mechanism explains the paradoxical observation that CBHcy inhibits betaine utilization more potently than homocysteine utilization despite structural similarity to homocysteine [1] [7].

Table 2: Kinetic Parameters of CBHcy Inhibition

Kinetic ParameterAgainst BetaineAgainst HomocysteineExperimental Conditions
Inhibition patternCompetitiveNoncompetitiveRecombinant human BHMT
Kiapp (nM)127,000pH 7.4, 37°C
Substrate Km (μM)50 (betaine)7.9 (homocysteine)Fluorescence binding assays
Ternary complex formationAbolishedAbolishedCrystallography & fluorescence

Time-Dependent Inhibition: Transient versus Sustained Betaine-Homocysteine S-Methyltransferase Activity Suppression

CBHcy induces sustained BHMT suppression through both direct enzymatic inhibition and downstream metabolic effects. Acute administration (intraperitoneal injection) in mice reduces hepatic BHMT activity by >90% within 2 hours, correlating with a 2.7-fold increase in plasma total homocysteine. This inhibition persists for ≥8 hours, with enzymatic activity recovering fully only after 24 hours. Repeated dosing (every 12 hours) amplifies homocysteine accumulation, inducing a 7-fold elevation after six doses due to cumulative disruption of homocysteine remethylation [3] [6].

Oral administration studies in rats confirm CBHcy’s bioavailability and chronic effects. When incorporated into defined diets (5 mg/meal every 8 hours for 3-14 days), CBHcy maintains >90% BHMT inhibition throughout treatment. This results in persistently elevated plasma homocysteine (2-5-fold) and significantly reduces hepatic S-adenosylmethionine (SAM) concentrations (>40%) and SAM:S-adenosylhomocysteine ratios. Crucially, these metabolic disruptions progress despite unchanged BHMT protein levels, confirming direct enzymatic inhibition rather than transcriptional downregulation [5] [6].

Prolonged CBHcy exposure (14 days) triggers secondary metabolic adaptations:

  • Cystathionine β-Synthase (CBS) Suppression: Activity decreases by 30-50% across dietary regimens, independent of cysteine availability. This reduces homocysteine flux through transsulfuration, exacerbating hyperhomocysteinemia [6].
  • Lipid Homeostasis Disruption: Methionine-deficient diets combined with CBHcy induce hepatic steatosis, evidenced by 2.4-fold increased triglycerides. This stems from SAM deficiency impairing phosphatidylethanolamine N-methyltransferase activity, essential for phosphatidylcholine synthesis and VLDL secretion [5].
  • Glutathione Depletion: Liver glutathione decreases modestly (15-20%) in CBHcy-treated rats fed cysteine-devoid diets, indicating compromised antioxidant capacity due to reduced cysteine synthesis via transsulfuration [6].

Notably, BHMT activity recovery post-CBHcy cessation exhibits tissue-specific kinetics. Liver activity normalizes within 24 hours, while metabolic consequences (hypomethylation, reduced glutathione) persist longer due to depleted SAM pools and altered enzyme expression. This establishes CBHcy as both an acute inhibitor and chronic metabolic disruptor [5] [6].

Table 3: Time-Dependent Metabolic Effects of CBHcy in Rats

Parameter3-Day Treatment14-Day TreatmentKey Dietary Influence
Plasma homocysteine increase2-3 fold3-5 foldMethionine deficiency amplifies
Liver SAM decrease30-40%40-60%Consistent across diets
CBS activity reduction20-30%30-50%Progressive over time
Hepatic triglyceridesNo change2.4-fold increaseOnly in methionine-deficient
Glutathione depletionNot detected15-20%Exacerbated in cysteine-devoid

Properties

Product Name

S-(D-Carboxybutyl)-L-homocysteine

IUPAC Name

5-[(3S)-3-amino-3-carboxypropyl]sulfanylpentanoic acid

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

BMONDXDFXRPNKQ-ZETCQYMHSA-N

Canonical SMILES

C(CCSCCC(C(=O)O)N)CC(=O)O

Isomeric SMILES

C(CCSCC[C@@H](C(=O)O)N)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.